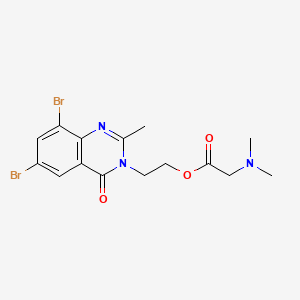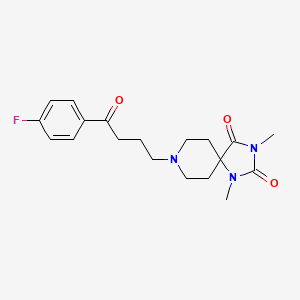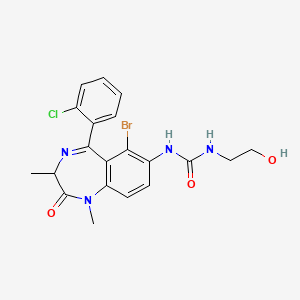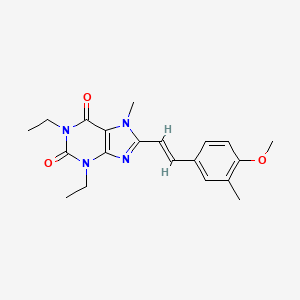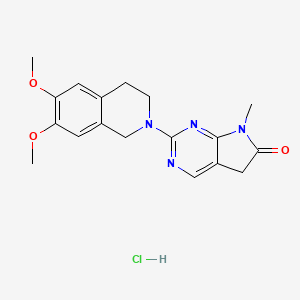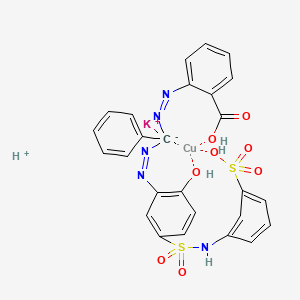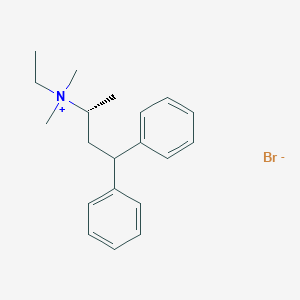
(-)-Pyraclofos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Pyraclofos: is an organophosphorus compound known for its insecticidal properties. It is used primarily in agricultural settings to control a variety of pests. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Pyraclofos typically involves the reaction of chlorpyrifos with a chiral auxiliary to introduce the desired stereochemistry. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: (-)-Pyraclofos undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Produces oxo-derivatives of this compound.
Reduction: Yields reduced phosphorus compounds.
Substitution: Results in the formation of hydroxylated derivatives.
Scientific Research Applications
Chemistry: (-)-Pyraclofos is used as a model compound in studies of stereoselective reactions and chiral synthesis.
Biology: In biological research, this compound is used to study the effects of organophosphorus compounds on enzyme activity, particularly acetylcholinesterase.
Medicine: While not commonly used in medicine, this compound serves as a reference compound in toxicological studies to understand the impact of organophosphorus pesticides on human health.
Industry: In the agricultural industry, this compound is widely used as an insecticide to protect crops from pests, thereby improving yield and quality.
Mechanism of Action
Molecular Targets and Pathways: (-)-Pyraclofos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. By binding to the active site of the enzyme, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system in pests.
Comparison with Similar Compounds
Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action but different stereochemistry.
Diazinon: An organophosphorus compound used as an insecticide with a broader spectrum of activity.
Malathion: Known for its use in both agricultural and public health settings, it has a different safety profile compared to (-)-Pyraclofos.
Uniqueness: this compound is unique due to its specific stereochemistry, which enhances its selectivity and potency as an insecticide. This stereochemical configuration allows for more effective binding to the target enzyme, making it a valuable compound in pest control.
Properties
CAS No. |
1374255-23-8 |
|---|---|
Molecular Formula |
C14H18ClN2O3PS |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3/t21-/m1/s1 |
InChI Key |
QHGVXILFMXYDRS-OAQYLSRUSA-N |
Isomeric SMILES |
CCCS[P@](=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



